![molecular formula C15H18N2O5 B14738919 2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid CAS No. 5887-83-2](/img/structure/B14738919.png)
2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes acetylamino groups and a phenyl ring, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid typically involves multiple steps, including the acetylation of amino groups and the formation of the oxopentanoic acid backbone. Common reagents used in the synthesis include acetic anhydride, acetyl chloride, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: The acetylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The acetylamino groups can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor functions. The pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Acetylamino)-3-(4-hydroxyphenyl)-propionic acid
- 2-(Acetylamino)-4-pentynoic acid
- 4-(2-Acetylamino-3-phenyl-acryloylamino)-butyric acid
Uniqueness
2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid is unique due to its specific structure, which includes two acetylamino groups and a phenyl ring. This configuration provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
5887-83-2 |
|---|---|
Molekularformel |
C15H18N2O5 |
Molekulargewicht |
306.31 g/mol |
IUPAC-Name |
2-acetamido-5-(4-acetamidophenyl)-5-oxopentanoic acid |
InChI |
InChI=1S/C15H18N2O5/c1-9(18)16-12-5-3-11(4-6-12)14(20)8-7-13(15(21)22)17-10(2)19/h3-6,13H,7-8H2,1-2H3,(H,16,18)(H,17,19)(H,21,22) |
InChI-Schlüssel |
KNEKVWQOFJEMBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CCC(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




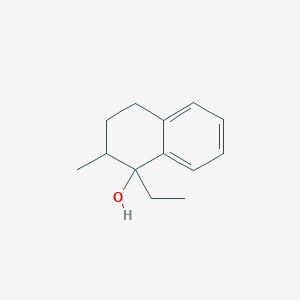
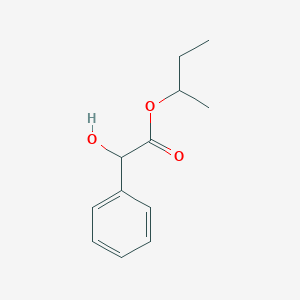

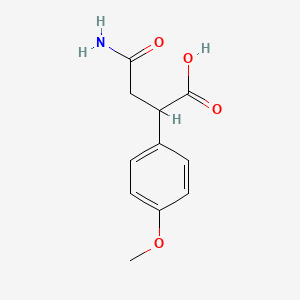
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)

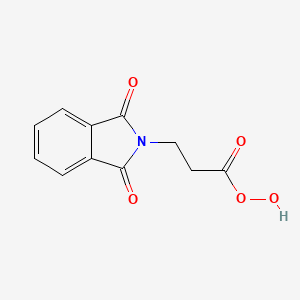

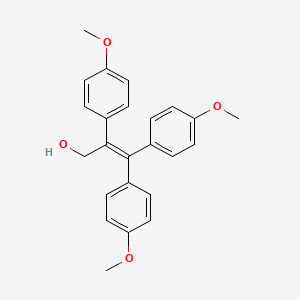
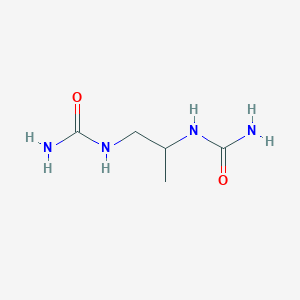
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
